MPO Enzyme Inhibition: 3-Fluorophenoxy Analog Outperforms Non-Fluorinated Phenoxy Comparator by >4000-Fold
The 3-fluorophenoxy-substituted dichlorofuranone (mapped to CHEMBL4790231) inhibits myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1.0 nM in a cell‑free aminophenyl fluorescein assay, whereas the corresponding non‑fluorinated phenoxy analog exhibits an IC₅₀ of 4.2 μM in the same assay format, representing a >4000‑fold potency advantage conferred solely by the meta‑fluorine substituent [1]. This striking difference is further corroborated by a recombinant human MPO assay in which the 3‑fluorophenoxy compound gives an IC₅₀ of 1.4 nM, indicating that the enhanced potency is target‑intrinsic and not an artifact of the enzyme source [1].
| Evidence Dimension | MPO chlorination activity IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.0 nM (cell‑free MPO); 1.4 nM (recombinant human MPO) |
| Comparator Or Baseline | Non‑fluorinated phenoxy analog: IC₅₀ = 4.2 μM (cell‑free MPO) |
| Quantified Difference | >4,200‑fold lower IC₅₀ for the 3‑fluorophenoxy derivative |
| Conditions | Aminophenyl fluorescein assay; MPO (unknown origin) and recombinant human MPO; incubation 10 min with 120 mM NaCl |
Why This Matters
A >4000‑fold potency difference driven by a single fluorine atom is a decisive factor for medicinal‑chemistry lead selection, directly impacting the compound concentration required in cellular and in‑vivo models.
- [1] BindingDB Entry for CHEMBL4790231 (BDBM50554035), curated from Hu, C. H. et al., Bioorg. Med. Chem. Lett., 42 (2021). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
